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Cat. No.: B15542146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha

(PPARα) agonist.[1][2] As a ligand-activated transcription factor, PPARα is a key regulator of

lipid and lipoprotein metabolism, primarily in the liver.[1] BMS-711939 has demonstrated

significant preclinical efficacy and a favorable safety profile, making it a subject of interest in the

development of therapies for dyslipidemia.[1] This document provides an in-depth guide to the

chemical properties and molecular structure of BMS-711939.

Chemical Properties
The fundamental chemical and physical properties of BMS-711939 are summarized in the table

below for clear reference and comparison.
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Property Value Source

Molecular Formula C22H20ClFN2O6 [2][3]

Molecular Weight 462.86 g/mol [3]

IUPAC Name

N-((5-((2-(4-chlorophenyl)-5-

methyl-4-oxazolyl)methoxy)-2-

fluorophenyl)methyl)-N-

(methoxycarbonyl)glycine

[3]

CAS Number 1000998-62-8 [2]

SMILES

Cc1c(COc2ccc(c(c2)CN(CC(=

O)O)C(=O)OC)F)nc(-

c3ccc(cc3)Cl)o1

[3]

Stereochemistry Achiral [3]

EC50 for human PPARα 4 nM [1][2]

Selectivity vs human PPARγ >1000-fold (EC50 = 4.5 μM) [1]

Selectivity vs human PPARδ >1000-fold (EC50 > 100 μM) [1]

Molecular Structure
BMS-711939 is an oxybenzylglycine-based compound.[1] Its molecular structure is

characterized by a central glycine scaffold N-substituted with a methoxycarbonyl group and a

substituted benzyl group. This benzyl group is in turn linked via an ether bond to a 2,5-

disubstituted oxazole ring. The key structural features include:

A glycine core which serves as the backbone of the molecule.

An oxybenzyl moiety with a fluorine substituent on the phenyl ring.

A heterocyclic oxazole ring substituted with a methyl group and a 4-chlorophenyl group.

The specific arrangement of these functional groups is crucial for its high affinity and selective

binding to the PPARα ligand-binding domain.
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Mechanism of Action and Signaling Pathway
BMS-711939 functions as a selective agonist for PPARα. Upon binding, it induces a

conformational change in the receptor, leading to the recruitment of coactivator proteins and

the subsequent regulation of target gene expression. These genes are primarily involved in

lipid metabolism.
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Caption: Simplified signaling pathway of BMS-711939 as a PPARα agonist.

Experimental Protocols
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Synthesis of BMS-711939
The synthesis of BMS-711939 can be achieved through a multi-step process as described in

the literature.[1] A general workflow is outlined below.
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Caption: General synthetic workflow for BMS-711939.

Key Experimental Steps:

Reductive Amination: A fluoro-substituted hydroxybenzaldehyde undergoes reductive

amination with glycine methyl ester hydrochloride to yield a secondary amine.[1]

Carbamate Formation: The resulting secondary amine is reacted with methyl chloroformate

to form the corresponding methyl carbamate.[1]

Alkylation: The phenolic group of the methyl carbamate is alkylated with 4-(chloromethyl)-2-

(4-chlorophenyl)-5-methyloxazole in the presence of a base.[1]

Hydrolysis: The final step involves the basic hydrolysis of the methyl ester to yield the

carboxylic acid, BMS-711939.[1]

PPAR-GAL4 Transactivation Assay
The potency and selectivity of BMS-711939 are determined using a PPAR-GAL4

transactivation assay.[1] This is a cell-based assay that measures the ability of a compound to

activate a specific PPAR subtype.

Methodology:
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Cell Line: A suitable mammalian cell line is used.

Transfection: The cells are transiently transfected with two plasmids:

An expression vector for a fusion protein containing the ligand-binding domain (LBD) of a

human PPAR subtype (α, γ, or δ) and the DNA-binding domain (DBD) of the yeast

transcription factor GAL4.

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4

upstream activating sequences (UAS).

Compound Treatment: The transfected cells are incubated with varying concentrations of

BMS-711939.

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is

measured. The light output is proportional to the activation of the PPAR-LBD.

Data Analysis: The EC50 values are calculated from the dose-response curves to determine

the potency of the compound for each PPAR subtype.

Selectivity Profile
A key feature of BMS-711939 is its high selectivity for PPARα over the other two subtypes,

PPARγ and PPARδ. This selectivity is important for minimizing potential side effects associated

with the activation of other PPAR subtypes.
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Caption: Agonist activity and selectivity of BMS-711939 for PPAR subtypes.

Conclusion
BMS-711939 is a well-characterized, potent, and selective PPARα agonist with a distinct

chemical structure that contributes to its pharmacological profile. The information presented in

this guide, including its chemical properties, molecular structure, mechanism of action, and

experimental protocols, provides a solid foundation for researchers and scientists working on

the development of novel therapies for metabolic disorders. The high selectivity of BMS-

711939 for PPARα underscores its potential as a targeted therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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